molecular formula C10H12N2 B13661224 4-(Aminomethyl)-3-ethylbenzonitrile

4-(Aminomethyl)-3-ethylbenzonitrile

Cat. No.: B13661224
M. Wt: 160.22 g/mol
InChI Key: XQYUUMUWYVNZTJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylbenzonitrile (CAS RN: 117121-27-4) is a benzonitrile derivative featuring an aminomethyl (-CH₂NH₂) group at the para position and an ethyl (-C₂H₅) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₁N₂, with an average molecular mass of 159.21 g/mol.

The compound is commercially available through multiple suppliers, with synonyms including SCHEMBL7898466 and ZINC143240919. Its InChIKey (CALFPGANNNSJNR-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2,7,12H2,1H3

InChI Key

XQYUUMUWYVNZTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-ethylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of ethylbenzene to introduce the nitrile group, followed by reduction to form the corresponding amine .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitrile group in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Aminomethyl)-3-ethylbenzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylbenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The placement of the aminomethyl group (C4 vs. C3) significantly impacts molecular interactions. For instance, 3-(Aminomethyl)benzonitrile lacks the ethyl group, reducing steric hindrance compared to the target compound.
  • Functional Groups: Replacing the nitrile group with a carboxylic acid (4-(Aminomethyl)benzoic acid) or ester (Ethyl 4-aminobenzoate) alters polarity and solubility. Nitriles are typically less polar than carboxylic acids, influencing their applicability in organic synthesis.
2.2. Physicochemical Properties
  • Solubility: The nitrile group in this compound confers moderate solubility in polar aprotic solvents (e.g., DMF, THF), whereas 4-(Aminomethyl)benzoic acid exhibits higher solubility in water due to its ionizable -COOH group.
  • Reactivity: The aminomethyl group in the target compound is nucleophilic, enabling condensation reactions with carbonyl-containing reagents (e.g., cyclobutene diones). In contrast, 4-Amino-3-ethylbenzonitrile’s amino group participates in electrophilic aromatic substitution.
2.5. Commercial Availability
  • This compound: Available from 3+ suppliers, with pricing and purity data often proprietary.
  • 3-(Aminomethyl)benzonitrile: Sold by Kanto Reagents at >97% purity (JPY 36,000/5g).

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